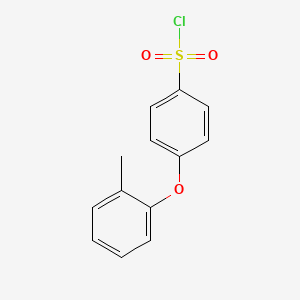

4-(2-methylphenoxy)benzenesulfonyl Chloride

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The Chemical Abstracts Service has assigned the registry number 610277-83-3 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems have generated several synonymous names, including 4-(o-tolyloxy)benzenesulfonyl chloride and 4-(2-methylphenoxy)benzene-1-sulfonyl chloride. The Molecular Design Limited database number MFCD01631900 serves as an additional identifier for this compound in chemical inventory systems.

The systematic naming convention reflects the structural hierarchy of the molecule, beginning with the base benzenesulfonyl chloride framework and incorporating the substitution pattern through the 4-(2-methylphenoxy) designation. This nomenclature clearly indicates the positioning of the phenoxy linkage at the para position of the benzenesulfonyl chloride core, while simultaneously specifying the ortho-methyl substitution on the terminal phenyl ring. The PubChem Compound Identifier 2794712 provides additional database accessibility for computational chemistry applications and literature searches.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₁ClO₃S accurately represents the atomic composition of this compound, indicating thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom. The calculated molecular weight of 282.74 grams per mole places this compound within the typical range for substituted benzenesulfonyl chlorides used in synthetic applications. The presence of three oxygen atoms reflects the dual oxygen coordination within the sulfonyl group and the single oxygen atom participating in the ether linkage between the two aromatic rings.

Elemental analysis considerations for this compound must account for the moisture-sensitive nature of the sulfonyl chloride functional group, which can undergo hydrolysis to form the corresponding sulfonic acid. The molecular weight calculation incorporates the standard atomic masses: carbon (12.011), hydrogen (1.008), chlorine (35.45), oxygen (15.999), and sulfur (32.06). The relatively high molecular weight compared to simpler sulfonyl chlorides reflects the extended aromatic system and the additional methyl substitution, contributing to enhanced molecular complexity and potential for diverse chemical reactivity patterns.

Structural Elucidation via Spectroscopic Methods

Spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques. The Simplified Molecular Input Line Entry System representation CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl provides a linear notation for computational analysis and database searching. The International Chemical Identifier InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3 offers a standardized representation that facilitates cross-platform chemical information exchange.

Infrared spectroscopic analysis of sulfonyl chlorides, including related compounds, reveals characteristic absorption patterns that can be applied to structural confirmation of this compound. Research on sulfonyl chloride infrared spectra has established that the sulfur-chlorine stretching frequency typically appears in the range of 300-420 wavenumbers, with most aromatic sulfonyl chlorides exhibiting this absorption around 373-384 wavenumbers. The position of this band shows correlation with electronic effects of substituents, with electron-withdrawing groups generally causing shifts to higher frequencies. For benzenesulfonyl chlorides specifically, the sulfur-chlorine stretching band appears as a strong absorption with apparent extinction coefficients typically falling within the range of 20 ± 10.

The aromatic region of the infrared spectrum would be expected to show multiple bands corresponding to carbon-hydrogen stretching vibrations of the two benzene rings, while the ether linkage would contribute characteristic carbon-oxygen stretching absorptions. The sulfonyl group would exhibit the typical symmetric and asymmetric sulfur-oxygen stretching vibrations characteristic of this functional group. Nuclear magnetic resonance spectroscopy would reveal distinct chemical shifts for the aromatic protons, with the methyl group appearing as a singlet in the aliphatic region around 2-3 parts per million.

Comparative Analysis with Isomeric Forms (4-Methylphenoxy Derivatives)

Comparative structural analysis between this compound and its isomeric counterpart 4-(4-methylphenoxy)benzenesulfonyl chloride reveals significant differences in both physical properties and chemical reactivity patterns. The 4-(4-methylphenoxy) isomer, bearing Chemical Abstracts Service number 192329-90-1, maintains the same molecular formula C₁₃H₁₁ClO₃S but exhibits a distinct substitution pattern with the methyl group positioned at the para location of the terminal phenyl ring rather than the ortho position. This positional isomerism results in measurable differences in molecular geometry, electronic distribution, and steric accessibility around reactive sites.

The ortho-methyl substitution in this compound introduces steric hindrance that can significantly influence the reactivity of both the ether linkage and the sulfonyl chloride functional group. This steric effect contrasts with the para-methyl isomer, where the methyl group exerts primarily electronic effects without substantial steric interference. Electronic considerations reveal that the ortho-methyl group in the target compound can participate in hyperconjugative interactions with the aromatic system, potentially affecting the electron density distribution throughout the molecule.

| Parameter | 4-(2-methylphenoxy) isomer | 4-(4-methylphenoxy) isomer |

|---|---|---|

| Chemical Abstracts Service Number | 610277-83-3 | 192329-90-1 |

| Molecular Formula | C₁₃H₁₁ClO₃S | C₁₃H₁₁ClO₃S |

| Molecular Weight | 282.74 g/mol | 282.74 g/mol |

| Melting Point | 81-85°C | Not specified |

| Steric Hindrance | Ortho-position creates significant steric effects | Para-position minimizes steric interference |

| Electronic Effects | Hyperconjugation and inductive effects | Primarily inductive and resonance effects |

The conformational preferences of these isomers differ substantially due to the steric requirements imposed by the methyl group positioning. In this compound, the ortho-methyl substituent forces the phenoxy linkage into non-planar conformations to minimize steric clashes, while the para-isomer can adopt more planar arrangements. These conformational differences have implications for intermolecular interactions, crystalline packing arrangements, and solution-phase behavior.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of this compound provide detailed insights into the three-dimensional molecular architecture and solid-state packing arrangements. The compound exhibits a melting point range of 81-85 degrees Celsius, indicating a well-defined crystalline structure with specific intermolecular interaction patterns. The physical appearance as a white to yellow solid suggests the presence of a stable crystal lattice with minimal impurities or defects that would otherwise cause significant coloration.

The moisture-sensitive nature of this compound necessitates careful handling during crystallographic studies, as exposure to atmospheric water can lead to hydrolysis of the sulfonyl chloride group and subsequent structural degradation. Storage recommendations specify temperatures between 2-8 degrees Celsius, indicating that the crystalline form remains stable under controlled conditions but may undergo phase transitions or decomposition at elevated temperatures.

Conformational analysis of this compound must consider the rotational freedom around the ether linkage connecting the two aromatic rings. The ortho-methyl substitution introduces significant steric constraints that limit the accessible conformational space, particularly affecting the dihedral angle between the two benzene ring planes. Computational studies of related compounds suggest that similar structures adopt non-planar conformations to minimize steric repulsion while maintaining optimal orbital overlap for electronic stabilization.

The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur center, with the chlorine atom positioned to minimize steric interactions with the adjacent aromatic system. The bond angles and distances within this functional group remain relatively consistent with other aromatic sulfonyl chlorides, though subtle variations may arise from the electronic influence of the methylphenoxy substituent. Crystal packing forces in the solid state likely involve weak intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential aromatic stacking arrangements between neighboring molecules.

Propriétés

IUPAC Name |

4-(2-methylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPKGMOVNZHZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383342 | |

| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-83-3 | |

| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Aromatic Sulfonation and Subsequent Chlorination

Overview:

This method primarily involves the sulfonation of 2-methylphenol (o-cresol) followed by chlorination to introduce the sulfonyl chloride functional group. The process is well-documented in chemical literature and industrial patents, emphasizing control over reaction conditions to maximize selectivity and yield.

| Step | Description | Key Conditions | References |

|---|---|---|---|

| Sulfonation | React 2-methylphenol with chlorosulfonic acid | Chlorosulfonic acid (approx. 2160 kg), temperature below 60°C, incubation for 1 hour | |

| Chlorination | Convert sulfonic acid to sulfonyl chloride | Addition of benzene (approx. 680 kg), temperature maintained below 60°C, followed by distillation under vacuum at 150°C and -0.098 MPa | |

| Isolation | Collect the benzene sulfonyl chloride | Vacuum distillation, separation of the organic layer |

- The process generates HCl gas, which is condensed and absorbed in water to produce hydrochloric acid.

- The organic layer containing the target compound is purified via distillation.

- High selectivity for sulfonyl chloride formation.

- Suitable for large-scale production.

Catalytic Condensation of Substituted Benzenesulfonyl Chloride

Overview:

An alternative approach involves the direct reaction of substituted benzenesulfonyl chlorides with phenolic compounds in the presence of catalysts, such as fly-ash:H₃PO₄, under ultrasonication. This method emphasizes green chemistry principles and operational efficiency.

| Parameter | Conditions | Notes | References |

|---|---|---|---|

| Reactants | Benzenesulfonyl chloride (1 mmol), 2-methylphenol (1 mmol) | Electron-donating groups favor higher yields | |

| Catalyst | Fly-ash:H₃PO₄ (0.02 mg) | Acts as a heterogeneous catalyst | |

| Solvent | Ethanol | Facilitates solubilization and reaction | |

| Reaction | Ultrasonication for 20-25 minutes | Room temperature | |

| Yield | 90-96% | Higher with electron-donating substituents |

- Rapid and energy-efficient.

- Environmentally friendly due to minimal solvent use and catalyst recyclability.

Chlorosulfonic Acid-Mediated Direct Sulfonation

Overview:

This method employs chlorosulfonic acid directly on benzene derivatives to produce sulfonyl chlorides, including 4-(2-methylphenoxy)benzenesulfonyl chloride. It is a straightforward, one-pot process suitable for laboratory synthesis.

- React benzene derivatives with chlorosulfonic acid at controlled temperatures (<60°C).

- Post-reaction, distill the product under reduced pressure.

- Purify via recrystallization or chromatography.

- Reaction control is critical to prevent over-sulfonation.

- Excess chlorosulfonic acid can be neutralized with water or bases post-reaction.

Data Summary Table of Preparation Methods

| Method | Reactants | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic sulfonation + chlorination | 2-methylphenol + chlorosulfonic acid + benzene | 60°C, vacuum distillation | High purity, scalable | Hazardous reagents, HCl gas release |

| Catalytic ultrasonication | Benzenesulfonyl chloride + 2-methylphenol + fly-ash:H₃PO₄ | Room temperature, 20-25 min | Environmentally friendly, rapid | Limited scale, catalyst handling |

| Direct chlorosulfonic acid sulfonation | Benzene derivatives + chlorosulfonic acid | <60°C | Simple, one-pot | Over-sulfonation risk, corrosive reagents |

Research Findings and Optimization Strategies

- Reaction Temperature Control: Maintaining temperatures below 60°C minimizes side reactions and over-sulfonation.

- Choice of Solvent: Dichloromethane and DMF are preferred for their inertness and solubility profiles.

- Catalyst Use: Heterogeneous catalysts like fly-ash:H₃PO₄ improve yields and facilitate recycling.

- Purification Techniques: Recrystallization and chromatography are effective for obtaining high-purity products.

Analyse Des Réactions Chimiques

4-(2-methylphenoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction:

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Applications De Recherche Scientifique

Organic Synthesis

4-(2-Methylphenoxy)benzenesulfonyl chloride is utilized as a reagent in various organic synthesis reactions, particularly in the formation of sulfonamides and sulfonate esters. It reacts with amines to produce sulfonamides, which are crucial in pharmaceutical applications due to their antibacterial properties .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of biologically active molecules. For instance, it has been employed in the development of novel sulfonamide derivatives that exhibit significant biological activity against various pathogens. A study demonstrated its use in synthesizing derivatives that showed promising results against specific bacterial strains .

Cell Biology

In cell biology research, this compound is used for modifying biomolecules to study cellular processes. Its ability to selectively react with functional groups allows researchers to track and manipulate proteins within living cells .

Data Table: Applications Summary

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing sulfonamides and esters | Sulfonamide derivatives |

| Medicinal Chemistry | Intermediate for developing biologically active compounds | Antibacterial agents |

| Cell Biology | Modifies biomolecules for studying cellular functions | Protein tagging agents |

Case Study 1: Synthesis of Sulfonamide Derivatives

A recent study focused on the synthesis of novel sulfonamide derivatives using this compound as a key reagent. The derivatives were evaluated for their antimicrobial activity, revealing several compounds with enhanced efficacy against resistant bacterial strains. This highlights the compound's potential in developing new therapeutic agents .

Case Study 2: Protein Modification in Cell Biology

In another research effort, scientists utilized this compound to modify specific proteins within cell lines. The modifications allowed for real-time tracking of protein interactions and dynamics within cellular environments, providing insights into cellular mechanisms and potential therapeutic targets .

Mécanisme D'action

The mechanism of action of 4-(2-methylphenoxy)benzenesulfonyl Chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparaison Avec Des Composés Similaires

Alkyl/Alkoxy-Substituted Derivatives

Key Insights :

Halogen-Substituted Derivatives

Key Insights :

- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents in significantly increase electrophilicity, accelerating reactions like hydrolysis or amidation.

- Fluorine Effects : The -F group in balances electron withdrawal and steric hindrance, making it suitable for pharmaceutical intermediates.

Functionalized Derivatives (Amino, Cyano, Sulfonyl)

Key Insights :

- Polar Groups: The acetylamino group in improves solubility in polar solvents, facilitating biological applications.

- Cyano (-CN): Enhances electrophilicity in , enabling use in Suzuki-Miyaura coupling reactions.

Stability and Reactivity Trends

- Hydrolysis Rates: Electron-withdrawing groups (e.g., -NO₂ in ) accelerate hydrolysis, while electron-donating groups (e.g., -OCH₃ in ) slow it.

- Thermal Stability : Bulky substituents (e.g., benzyloxy in ) increase thermal stability by hindering molecular motion.

Activité Biologique

4-(2-Methylphenoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H13ClO3S

- Molecular Weight : 286.76 g/mol

The compound features a sulfonyl chloride functional group, which is known for its reactivity in forming sulfonamides and other derivatives through nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonyl chloride moiety can react with amines, alcohols, and thiols, potentially leading to the formation of biologically active sulfonamide derivatives. These derivatives may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some sulfonamides are known for their antibacterial properties.

- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.

In Vitro Studies

Recent studies have investigated the interactions of this compound with various cell lines. For instance, a study reported that the compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound induced apoptosis in the NCI-H929 cell line, with an IC50 value of 12.5 µM. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation.

- Antimicrobial Activity : Another study evaluated the compound's antimicrobial properties against various bacterial strains. The results indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide | Antibacterial |

| Benzene sulfonamide | Sulfonamide | Anticancer |

| 4-(Phenoxy)benzenesulfonyl chloride | Sulfonyl chloride | Cytotoxicity |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-methylphenoxy)benzenesulfonyl chloride to maximize yield and purity?

To synthesize this compound, key steps include:

- Starting Materials : Use 2-methylphenol and benzenesulfonyl chloride derivatives as precursors.

- Reagents : Employ a base (e.g., triethylamine or NaHCO₃) to neutralize HCl generated during sulfonation .

- Solvents : Dichloromethane or DMF under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group .

- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents to isolate the product .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions :

- Keep in airtight containers under inert gas (argon) to prevent moisture absorption .

- Store at –20°C in a desiccator to minimize thermal degradation .

- Handling Precautions : Avoid contact with glassware (risk of etching) and use corrosion-resistant labware .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Electrophilic Sulfonyl Group : The sulfonyl chloride acts as an electrophile, with the leaving group (Cl⁻) displaced by nucleophiles (e.g., amines, alcohols).

- Steric Effects : The 2-methylphenoxy group introduces steric hindrance, reducing reactivity at the para-position but favoring ortho-substitution in some cases .

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to assess activation energy and rate constants under varying conditions (e.g., solvent polarity) .

Q. How can computational chemistry methods (e.g., DFT) predict the regioselectivity of this compound in coupling reactions?

- DFT Modeling :

- Solvent Effects : Use COSMO-RS models to evaluate solvent interactions and their impact on reaction pathways .

Q. What strategies resolve discrepancies in reaction kinetics data observed when varying solvent systems?

- Data Normalization : Account for solvent polarity (e.g., using Kamlet-Taft parameters) to standardize rate constants .

- Controlled Experiments : Repeat reactions under identical conditions (temperature, humidity) to isolate solvent-specific effects .

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., trace moisture in solvents) .

Q. How does the methylphenoxy substituent influence the biological activity of sulfonamide derivatives synthesized from this compound?

- Structure-Activity Relationship (SAR) :

Q. What analytical challenges arise in quantifying trace impurities (e.g., hydrolyzed sulfonic acid) in this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and spiked standards to separate and quantify sulfonic acid impurities .

- Titration : Karl Fischer titration to measure residual moisture, which accelerates hydrolysis .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Sulfonamide Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Base | Triethylamine (2.5 eq) | |

| Temperature | 0–5°C → RT | |

| Reaction Time | 4–6 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.